

Introduction: The Imperative for Quantitative, Background-Free Imaging

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Compound of Interest

Compound Name: *Perfluoro(butylcyclohexane)*

CAS No.: 374-60-7

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In the landscape of drug development and cell therapy, the ability to non-invasively track cells and targeted agents in vivo is paramount. While traditional magnetic resonance imaging (MRI) provides exceptional anatomical context, its reliance on proton (^1H) signals makes it difficult to unambiguously distinguish and quantify therapeutic agents or cells from surrounding tissues. Fluorine-19 (^{19}F) MRI has emerged as a powerful solution, offering a unique "hot-spot" imaging modality. Because fluorine is virtually absent in biological tissues, ^{19}F MRI provides a background-free signal that is directly proportional to the concentration of the imaging agent, enabling true quantification.[1]

Perfluorocarbons (PFCs) have become the agents of choice for ^{19}F MRI due to their high fluorine content and biological inertness.[2] Among these, **Perfluoro(butylcyclohexane)**, specifically its tert-butyl isomer, presents a compelling profile for researchers and drug development professionals. This guide provides a comprehensive technical overview of Perfluoro(tert-butylcyclohexane) as a ^{19}F MRI tracer, from its fundamental properties to detailed protocols for its application in preclinical research.

Core Principles: Why Perfluoro(tert-butylcyclohexane)?

The selection of an imaging agent is a critical decision driven by its physicochemical properties and its behavior within a biological system. Perfluoro(tert-butylcyclohexane) offers a unique combination of characteristics that make it highly suitable for ^{19}F MRI applications.

Physicochemical and MRI Properties

Perfluoro(tert-butylcyclohexane) (PFtBC) is a saturated alicyclic perfluorocarbon.[3] Its high density of fluorine atoms and specific molecular structure are central to its efficacy as an MRI tracer.

The most significant feature for ^{19}F MRI is the presence of the perfluoro-tert-butyl group. The nine fluorine atoms on this group are chemically and magnetically equivalent. This equivalence causes their signals to coalesce into a single, intense resonance peak in the ^{19}F NMR spectrum, which dramatically increases the signal-to-noise ratio (SNR) and simplifies image acquisition and analysis.[4][5] This is a distinct advantage over other PFCs like perfluorooctyl bromide (PFOB), which exhibits a complex, multi-peak spectrum that can reduce effective SNR and introduce chemical shift artifacts.[6]

Property	Value / Description	Rationale for Importance	Source
Molecular Formula	C ₁₀ F ₂₀	High fluorine density for a strong MRI signal.	[3]
Molar Mass	500.078 g·mol ⁻¹	Relevant for calculating molar concentrations.	[3]
¹⁹ F NMR Spectrum	Single, intense singlet	Maximizes SNR, simplifies imaging, avoids chemical shift artifacts.	[4][5]
Biocompatibility	Biologically and chemically inert	Essential for in vivo applications to minimize toxicity and interference with biological processes.	[3][7]
T ₁ /T ₂ Relaxation	Favorable T ₂ /T ₁ ratios (>0.27 at 3T)	Allows for efficient signal acquisition with fast imaging sequences. Relaxation times decrease with increasing magnetic field strength.	[5]
Biological Half-Life	~3-7 days (liver/spleen, mouse)	Represents a balance between sufficient retention for longitudinal studies and eventual clearance from the body.	[5]

The Imperative of Formulation: From Lipophobicity to Bioavailability

A defining characteristic of PFCs is that they are both hydrophobic (water-repelling) and lipophobic (fat-repelling).[2] This immiscibility necessitates their formulation into stable nanoemulsions for administration into aqueous biological systems.[8] The emulsification process encapsulates tiny droplets of the PFC oil, typically stabilized by a surfactant layer, allowing them to be suspended in an aqueous medium and readily taken up by cells, particularly phagocytic cells of the immune system.[8]

The quality of the nanoemulsion is critical; it dictates the stability, biocompatibility, and in vivo fate of the tracer. A well-formed nanoemulsion should have a small, uniform droplet size (typically ~100-200 nm) and low polydispersity to ensure stability and consistent cellular uptake.[8]

Experimental Workflow: From Benchtop to In Vivo Imaging

Successfully implementing **Perfluoro(butylcyclohexane)** as a ^{19}F MRI tracer requires meticulous attention to the formulation and cell labeling protocols, followed by optimized imaging and data analysis.

Protocol: Preparation of a Perfluoro(tert-butylcyclohexane) Nanoemulsion

This protocol describes a robust method for preparing a stable Perfluoro(tert-butylcyclohexane) nanoemulsion suitable for ex vivo cell labeling and in vivo administration, adapted from established methods for PFC emulsification.[8] The causality behind this multi-step process is to use high-energy input (microfluidization) to break down the bulk PFC into nanoscale droplets and immediately stabilize these newly formed interfaces with a surfactant to prevent recoalescence.

Materials:

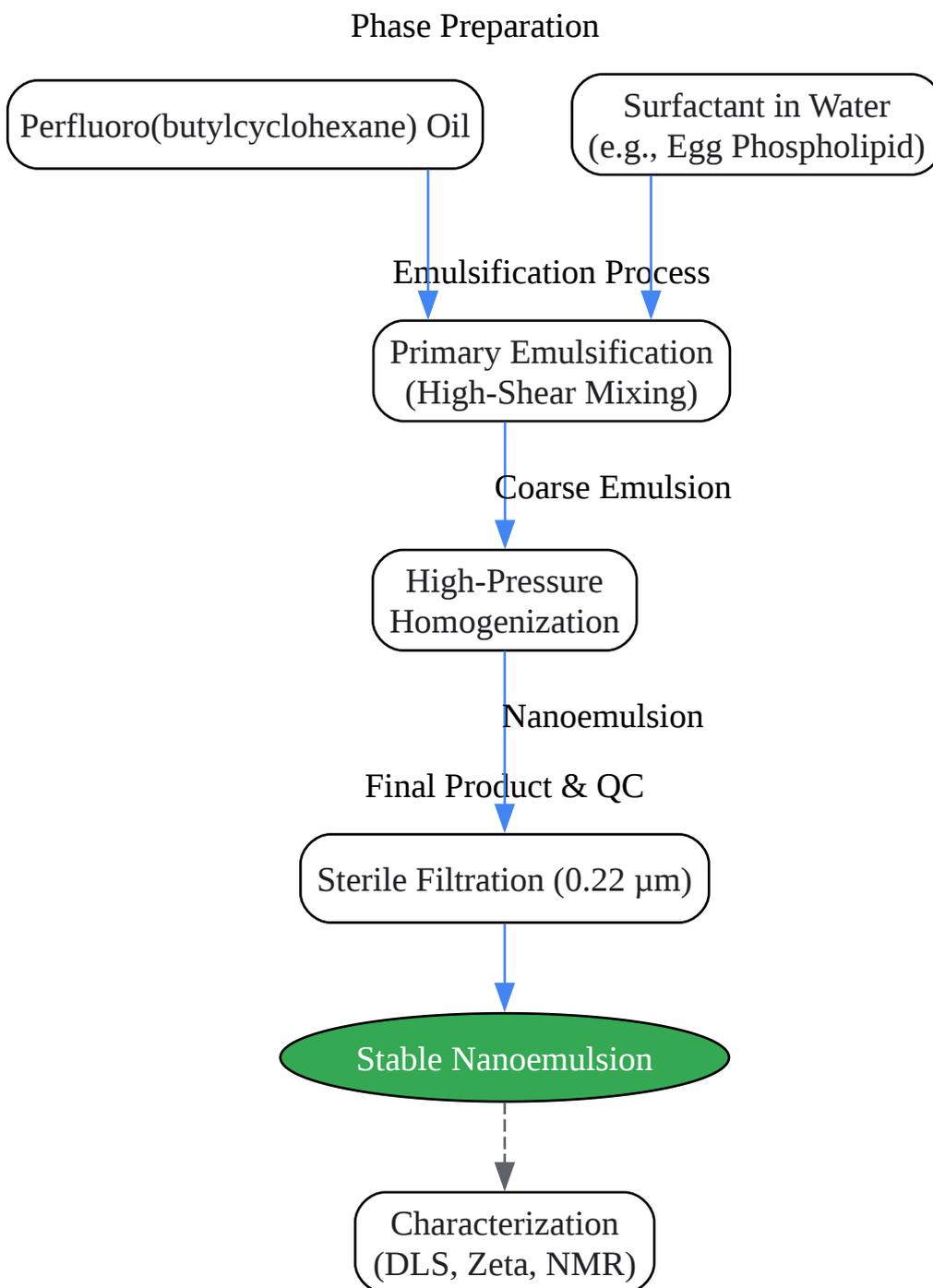
- Perfluoro(tert-butylcyclohexane) (PFtBC)

- Egg Yolk Phospholipid or a suitable non-ionic surfactant (e.g., Pluronic®)
- High-Purity Water for Injection (WFI)
- Chloroform (for surfactant dissolution, if needed)
- High-pressure homogenizer or microfluidizer

Step-by-Step Methodology:

- **Surfactant Preparation:** Dissolve the egg yolk phospholipid or other surfactant in an appropriate solvent (e.g., chloroform) or directly in the WFI depending on its solubility. If using a solvent, this will be removed later. The goal is to have the surfactant molecules readily available to coat the PFC droplets.
- **Formation of the Primary Emulsion:**
 - Combine the PFtBC liquid with the aqueous surfactant solution.
 - Use a high-speed rotor-stator homogenizer to create a coarse, milky-white primary emulsion. This initial step breaks the PFC into large micro-droplets, increasing the surface area for the next, more energy-intensive step.
- **High-Pressure Homogenization (Microfluidization):**
 - Pass the primary emulsion through a high-pressure microfluidizer. The intense shear forces, cavitation, and impact within the microfluidizer's interaction chamber are necessary to reduce the droplet size to the nanometer scale.
 - Typically, multiple passes (e.g., 5-10) are required to achieve a small, monodisperse droplet size. The emulsion will become more translucent as the droplet size decreases.
- **Solvent Removal (if applicable):** If a volatile solvent like chloroform was used, it must be removed. This is typically done via rotary evaporation under reduced pressure. Removing the solvent is critical for biocompatibility.
- **Sterile Filtration:** Filter the final nanoemulsion through a 0.22 μm syringe filter for sterilization before any biological use.

- Quality Control and Characterization:
 - Droplet Size and Polydispersity: Use Dynamic Light Scattering (DLS) to confirm the mean hydrodynamic diameter is within the target range (e.g., 130 nm) and the Polydispersity Index (PDI) is low (<0.15).[8] This validates the physical stability and uniformity of the formulation.
 - Zeta Potential: Measure the zeta potential to assess colloidal stability. A sufficiently high negative or positive charge prevents droplet aggregation.
 - Fluorine Content: Use ^{19}F NMR with a known standard to quantify the final fluorine concentration in the emulsion.



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Nanoemulsion Formulation Workflow.

Protocol: Ex Vivo Cell Labeling

This protocol is designed for labeling phagocytic cells (e.g., macrophages, dendritic cells) which readily internalize nanoemulsion particles.

Materials:

- Cultured cells (e.g., RAW 264.7 macrophages)
- Sterile Perfluoro(tert-butylcyclohexane) nanoemulsion
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Trypan Blue and Hemocytometer (for viability)

Step-by-Step Methodology:

- Cell Seeding: Plate the cells at an appropriate density and allow them to adhere overnight.
- Incubation with Nanoemulsion:
 - Aspirate the old medium.
 - Add fresh medium containing the PFtBC nanoemulsion. The optimal concentration must be determined empirically but typically ranges from 0.5 to 2 mg/mL.
 - Incubate for 12-24 hours. This duration allows for sufficient phagocytic uptake without inducing significant cytotoxicity.
- Washing:
 - Aspirate the emulsion-containing medium.
 - Wash the cells thoroughly with warm PBS (at least 3 times) to remove any extracellular nanoemulsion. This step is crucial for ensuring that the subsequent MRI signal originates solely from intracellular tracer.

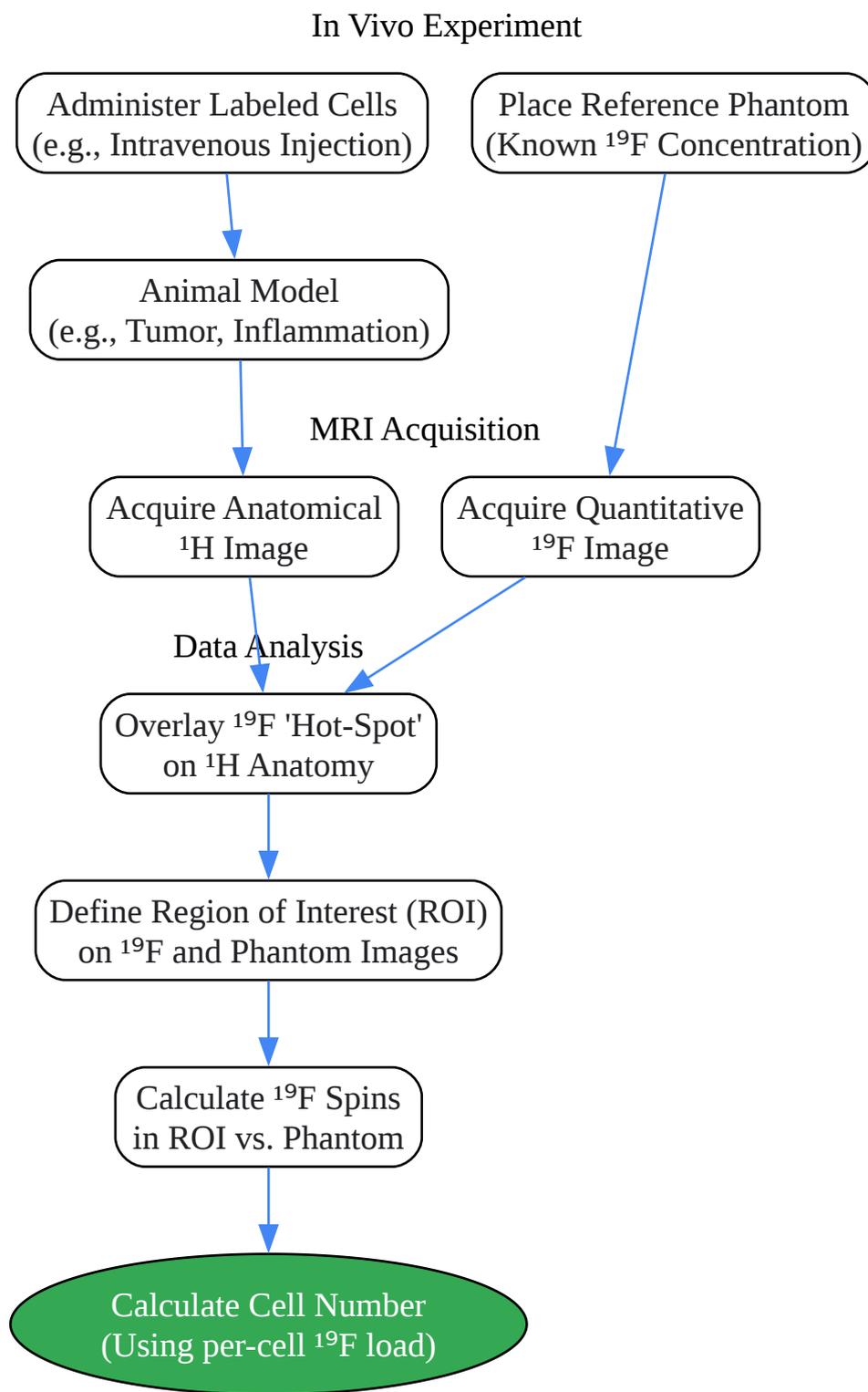
- Cell Harvesting: Detach the cells using standard methods (e.g., trypsinization or cell scraping).
- Validation and Quantification:
 - Viability Check: Perform a Trypan Blue exclusion assay to confirm that the labeling process did not significantly impact cell viability.[1]
 - Quantify Fluorine Load: Lyse a known number of cells and perform ^{19}F NMR spectroscopy against a fluorine standard. This allows for the calculation of the average number of ^{19}F atoms per cell, a critical parameter for in vivo quantification. Typical cell loading is in the range of 10^{11} to 10^{13} ^{19}F atoms per cell.[9][10]

Protocol: In Vivo ^{19}F MRI and Quantification

Acquiring high-quality ^{19}F MR images requires specialized hardware and optimized pulse sequences due to the low concentration of the tracer compared to water protons.

Workflow Overview:

The fundamental workflow involves administering the labeled cells, acquiring co-registered ^1H and ^{19}F images, and then using the ^{19}F signal intensity, calibrated against a reference standard, to determine the number of labeled cells in a region of interest.



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In Vivo Cell Tracking & Quantification Workflow.

Step-by-Step Imaging and Analysis Protocol:

- **Animal Preparation:** Administer the PFtBC-labeled cells to the animal model (e.g., via intravenous or local injection). Anesthetize the animal and place it in the MRI scanner.
- **Hardware Setup:** Use a dual-tuned $^1\text{H}/^{19}\text{F}$ radiofrequency (RF) coil. This is the most efficient setup, as it allows for the acquisition of both proton and fluorine images without repositioning the animal, ensuring perfect co-registration.
- **Reference Phantom:** Place a small phantom containing a known concentration of the PFtBC nanoemulsion within the field of view. This external standard is the cornerstone of accurate quantification.
- **^1H Anatomical Imaging:** Acquire a standard high-resolution ^1H anatomical image (e.g., a T2-weighted RARE sequence) to provide anatomical context.
- **^{19}F 'Hot-Spot' Imaging:**
 - Switch the scanner to the ^{19}F frequency.
 - Use a suitable pulse sequence. A 3D Rapid Acquisition with Relaxation Enhancement (RARE) sequence is often a good choice due to its robustness and efficiency.[9]
 - The goal is to maximize SNR/time. Since resolution is often less critical for ^{19}F images, larger voxel sizes can be used to increase the number of labeled cells per voxel.[10]

Table of Suggested ^{19}F RARE Imaging Parameters (7T Preclinical Scanner):

Parameter	Suggested Starting Value	Rationale
Repetition Time (TR)	1500-2000 ms	Allows for sufficient T1 relaxation, balancing signal and scan time.
Echo Time (TE)	~10-20 ms (effective)	A short TE minimizes signal loss from T2 decay.
RARE Factor/ETL	8-16	Speeds up acquisition by collecting multiple lines of k-space per TR.
Flip Angle	90° (excitation), 180° (refocusing)	Standard for spin-echo based sequences.
Field of View (FOV)	Match to ¹ H scan	Ensures proper overlay and covers the region of interest.
Matrix Size	64x64 or 128x128	Lower resolution than ¹ H to boost SNR per voxel.
Number of Averages	64-256	Signal averaging is critical to overcome the low in vivo concentration.
Acquisition Time	20-40 minutes	A necessary trade-off for achieving adequate SNR.

- Data Processing and Quantification:
 - Image Overlay: Reconstruct both the ¹H and ¹⁹F images. Overlay the ¹⁹F image (typically displayed as a color "heatmap") onto the grayscale ¹H anatomical image to visualize the location of the labeled cells.[\[11\]](#)
 - ROI Analysis: Using image analysis software, draw a Region of Interest (ROI) around the ¹⁹F signal in the tissue and another ROI around the reference phantom.[\[11\]](#)
 - Calculate Total ¹⁹F Spins: Measure the mean SNR within the tissue ROI and the phantom ROI. The total number of ¹⁹F spins in the tissue can be calculated using the following

formula:

$$\text{Spins}_{\text{tissue}} = (\text{SNR}_{\text{tissue}} / \text{SNR}_{\text{phantom}}) * \text{Spins}_{\text{phantom}}$$

Where Spins_{phantom} is the known number of ¹⁹F spins in the phantom ROI, calculated from its volume and concentration.

- o Calculate Cell Number: Divide the total number of ¹⁹F spins in the tissue ROI by the average number of ¹⁹F atoms per cell (determined ex vivo) to get the absolute number of labeled cells in that region.

Comparative Analysis and Future Outlook

While Perfluoro(tert-butylcyclohexane) is a strong candidate, it is important to understand its position relative to other common ¹⁹F MRI tracers.

Feature	Perfluoro(tert-butylcyclohexane)	Perfluoro-15-crown-5-ether (PFCE)	Perfluorooctyl Bromide (PFOB)
Equivalent ¹⁹ F Atoms	9 (from t-butyl group)	20	17 (in multiple environments)
¹⁹ F NMR Spectrum	Single Sharp Peak	Single Sharp Peak	Multiple Peaks
MRI Advantage	High SNR, no chemical shift artifact	Very high SNR, no artifact	Lower effective SNR, potential for artifacts
Biological Half-Life	Shorter (~3-7 days in mice)[5]	Very Long (>100 days)[5]	Relatively Short (~7 days)
Clinical Status	Component of ABL-101 (in clinical trials as oxygen carrier)[5]	Preclinical / Phase I trials for imaging	Previously used as a blood substitute

Perfluoro(tert-butylcyclohexane), particularly in the form of the ABL-101 emulsion, strikes an excellent balance. It provides the clean, single-peak spectrum of PFCE, which is ideal for imaging, but has a significantly shorter biological half-life, making it more suitable for clinical translation where long-term retention of agents is a concern.[5] Its established use as an

oxygen therapeutic provides a wealth of safety and formulation data that can be leveraged for its development as a dedicated imaging agent.[3][12]

The future of ^{19}F MRI with agents like Perfluoro(tert-butylcyclohexane) is promising. Its application in tracking immune cell therapies (e.g., CAR-T cells), monitoring inflammation in autoimmune diseases, and assessing the delivery of drug-loaded nanoparticles represents a significant step towards personalized and quantitative medicine.

Conclusion

Perfluoro(tert-butylcyclohexane) stands out as a highly promising tracer for ^{19}F MRI. Its unique molecular structure provides a strong, singlet NMR signal, simplifying imaging and boosting sensitivity. When properly formulated into a stable nanoemulsion, it can be used to effectively label and track cells in vivo, providing unambiguous, quantitative data without the background signal that plagues other methods. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to harness the power of this technology, enabling deeper insights into cell trafficking, disease progression, and therapeutic efficacy.

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